molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B1374498
CAS No.: 1179622-21-9
M. Wt: 277.31 g/mol
InChI Key: ZBAUJKDHNXTZOO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure and composition. According to PubChem and related chemical databases, this compound carries the Chemical Abstracts Service registry number 1179622-21-9, which serves as its unique identifier in chemical literature and commercial applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid, which precisely describes its structural features through standardized nomenclature conventions. Alternative nomenclature systems have produced several equivalent names, including 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid and 3,4-dihydro-2H-quinoline-1,5-dicarboxylic acid 1-tert-butyl ester.

The molecular formula C15H19NO4 represents the compound's elemental composition, indicating fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight has been calculated as 277.32 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. The compound's Simplified Molecular Input Line Entry System notation is represented as O=C(C1=CC=CC2=C1CCCN2C(OC(C)(C)C)=O)O, which encodes the complete structural information in a linear format suitable for database storage and computational applications.

The InChI (International Chemical Identifier) string 1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) provides an additional layer of structural specification, while the corresponding InChIKey ZBAUJKDHNXTZOO-UHFFFAOYSA-N offers a compressed identifier for rapid database searching and structure verification.

Structural Characteristics and Classification

The structural architecture of this compound encompasses several distinct chemical functionalities that contribute to its versatility in synthetic applications. The core tetrahydroquinoline scaffold represents a partially saturated bicyclic system where the quinoline heterocycle has undergone selective reduction of the pyridine ring, resulting in a six-membered nitrogen-containing ring fused to a benzene ring.

The tetrahydroquinoline framework positions this compound within the broader classification of nitrogen heterocycles, specifically as a member of the reduced quinoline family. Tetrahydroquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceutical agents. The specific substitution pattern observed in this compound places the carboxylic acid functionality at the 5-position of the quinoline system, creating a unique regioisomer among possible tetrahydroquinoline carboxylic acid derivatives.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom represents a critical structural feature that significantly influences the compound's chemical behavior and synthetic utility. This protecting group, commonly employed in peptide synthesis and amino acid chemistry, provides selective protection of the nitrogen functionality while maintaining compatibility with various chemical transformations. The bulky tert-butyl substituent creates steric hindrance around the nitrogen center, influencing both the compound's reactivity patterns and its three-dimensional conformation.

The carboxylic acid substituent at the 5-position introduces additional functionality that enables further chemical modifications and coupling reactions. This positioning creates a meta relationship between the carboxylic acid and the nitrogen-containing ring, which affects the electronic properties of both functional groups through inductive and resonance effects. The presence of both the protected amine and carboxylic acid functionalities classifies this compound as an amino acid derivative, albeit with a cyclic rather than linear backbone structure.

Structural Feature Chemical Significance Functional Impact
Tetrahydroquinoline core Reduced quinoline scaffold Bioactive framework
Tert-butoxycarbonyl group Nitrogen protection Synthetic versatility
5-position carboxylic acid Electrophilic center Coupling capability
Bicyclic architecture Conformational constraint Enhanced selectivity

Historical Context in Tetrahydroquinoline Chemistry

The development of tetrahydroquinoline chemistry traces its origins to early investigations of quinoline reduction reactions and the subsequent recognition of tetrahydroquinoline derivatives as important synthetic targets. Historical research in this field established the fundamental methodologies for accessing tetrahydroquinoline scaffolds, primarily through catalytic hydrogenation of quinoline precursors using platinum dioxide under mild conditions.

The emergence of tert-butoxycarbonyl protecting group chemistry in the mid-twentieth century revolutionized amino acid and peptide synthesis, providing chemists with reliable methods for selective nitrogen protection. The application of this protecting group strategy to tetrahydroquinoline derivatives represented a natural extension of established synthetic methodologies, enabling the preparation of N-protected tetrahydroquinoline intermediates suitable for complex synthetic sequences.

Research into tetrahydroquinoline carboxylic acids gained momentum with the recognition that these compounds serve as valuable precursors to bioactive molecules. The development of solid-phase synthesis methodologies specifically targeting tetrahydroisoquinoline derivatives demonstrated the utility of tert-butoxycarbonyl-protected carboxylic acid intermediates in combinatorial chemistry approaches. These early investigations established the fundamental principles for manipulating tetrahydroquinoline scaffolds while maintaining the integrity of sensitive functional groups.

The specific compound this compound emerged from systematic efforts to explore various substitution patterns within the tetrahydroquinoline framework. The selection of the 5-position for carboxylic acid substitution reflects strategic considerations regarding electronic effects and synthetic accessibility, as this position provides optimal balance between reactivity and stability within the bicyclic system.

Contemporary research has expanded the scope of tetrahydroquinoline chemistry to encompass asymmetric synthesis methodologies, including kinetic resolution strategies that enable access to enantiomerically enriched derivatives. Recent investigations have demonstrated that N-protected tetrahydroquinoline derivatives can undergo efficient lithiation reactions followed by electrophilic trapping, providing access to complex substitution patterns with high levels of stereochemical control.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple domains of chemical investigation, reflecting its dual role as both a synthetic intermediate and a structural motif of intrinsic interest. Within the broader context of nitrogen heterocycle chemistry, this compound represents a sophisticated example of functional group compatibility and selective protection strategies that enable complex synthetic transformations.

Tetrahydroquinoline derivatives, including the specific 5-carboxylic acid variant under discussion, have demonstrated remarkable utility in medicinal chemistry applications due to their ability to serve as scaffolds for bioactive molecules. Research investigations have established that tetrahydroquinoline frameworks possess inherent structural features that promote favorable interactions with biological targets, making them valuable starting points for drug discovery programs. The presence of the carboxylic acid functionality at the 5-position provides additional opportunities for structure-activity relationship optimization through amide bond formation and ester derivatization.

The compound's utility in synthetic organic chemistry extends beyond its role as a building block for pharmaceutical applications. Research has demonstrated that N-protected tetrahydroquinoline carboxylic acids serve as excellent substrates for developing new synthetic methodologies, including transition metal-catalyzed coupling reactions and organolithium chemistry applications. The combination of the aromatic ring system with the saturated nitrogen-containing ring creates unique reactivity patterns that have enabled chemists to explore novel transformation strategies.

Contemporary research efforts have focused on developing asymmetric synthesis approaches for accessing enantiomerically pure tetrahydroquinoline derivatives. The ability to achieve kinetic resolution of N-protected tetrahydroquinoline substrates using chiral auxiliaries represents a significant advancement in the field, providing access to optically active building blocks for pharmaceutical synthesis. These methodological developments have enhanced the value of compounds like this compound as versatile intermediates in complex synthetic sequences.

Research Domain Applications Significance
Medicinal Chemistry Drug discovery scaffolds Bioactive framework development
Synthetic Methodology Asymmetric synthesis Stereochemical control
Combinatorial Chemistry Library synthesis High-throughput screening
Material Science Polymer precursors Advanced material development

The compound's role in advancing understanding of heterocyclic chemistry extends to its contributions to mechanistic studies of nitrogen-containing ring systems. Research investigations utilizing this compound and related derivatives have provided insights into the electronic properties of tetrahydroquinoline frameworks and their influence on chemical reactivity patterns. These fundamental studies have enhanced the theoretical understanding of heterocyclic chemistry while providing practical guidance for synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUJKDHNXTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179622-21-9
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Preparation Methods

Protection of the Amino Group with the Boc Group

The initial and critical step in the synthesis is the protection of the amino group of 1,2,3,4-tetrahydroquinoline to prevent unwanted side reactions during subsequent functionalization. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under neutral and basic conditions and easy removal under acidic conditions.

  • Typical Procedure: The free amine of tetrahydroquinoline is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is usually conducted in an aprotic solvent like dichloromethane or tetrahydrofuran at low to ambient temperatures.

  • Reaction Conditions: The reaction mixture is stirred for several hours (often 2–24 hours) at 0–25°C to ensure complete conversion to the Boc-protected amine.

  • Outcome: Formation of 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline, which serves as a stable intermediate for further functionalization.

Introduction of the Carboxylic Acid Group at the 5-Position

The carboxylation at the 5-position of the tetrahydroquinoline ring is a key functionalization step. This can be achieved either by direct substitution or via precursor intermediates.

Coupling and Purification Strategies

While the above steps cover the core functionalization, coupling reactions and purification are essential to obtain the target compound in high purity.

  • Coupling Techniques: In cases where the compound is used as an intermediate for peptide-like derivatives, peptide coupling methods using dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) in aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are employed to link protected amino acids or other moieties.

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in acetic acid, depending on the stability of other functional groups.

  • Purification: The product is typically purified by recrystallization from ethanol/ether mixtures or by chromatographic techniques to achieve the required purity for research applications.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Boc Protection of Amino Group Di-tert-butyl dicarbonate, triethylamine, DCM/THF, 0–25°C, 2–24 h Protects N to prevent side reactions
2 Introduction of Carboxylic Acid at 5-Position Directed lithiation (e.g., n-BuLi), CO2 quench or esterification/hydrolysis Selective functionalization of aromatic ring
3 Coupling (if applicable) DCC/HOBt, aprotic solvents (DMF, THF), 0–25°C For peptide or amide bond formation
4 Boc Deprotection TFA/DCM or HCl/AcOH Removes protecting group under acidic conditions
5 Purification Recrystallization or chromatography Ensures high purity

Research Findings and Optimization Notes

  • The Boc protection step is highly efficient and yields stable intermediates that tolerate a range of reaction conditions.

  • The carboxylation step requires careful control of lithiation conditions to achieve regioselectivity at the 5-position without over-lithiation or side reactions.

  • Use of coupling agents such as DCC in the presence of HOBt minimizes racemization and improves yields in peptide bond formation, which may be relevant if the compound is used as an intermediate.

  • Acidic deprotection conditions must be optimized to prevent decomposition of sensitive functionalities.

  • Purification by recrystallization from ethanol/ether mixtures is effective for isolating the pure acid form.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group in the compound undergoes coupling reactions with amines to form amides, facilitated by activating agents. This is critical in medicinal chemistry for creating peptide-like linkages.

Reaction ConditionsYieldReagents/CatalystsSource
Coupling with amines in DMF using HATU and DIPEA at 0°C83–86%HATU, DIPEA, N-ethyl-N,N-diisopropylamine
Activation with T3P (propylphosphonic anhydride) in EtOAc at RT50%T3P, TEA
EDC/HOBt-mediated coupling in DMF under inert atmosphere74–97%EDC, HOBt, DIPEA

Mechanism : The carboxylic acid is activated via HATU or EDC to form an intermediate (e.g., acyloxyphosphonium or active ester), which reacts with amines to yield amides .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, enabling subsequent functionalization of the amine.

Reaction ConditionsYieldReagentsSource
TFA in DCM at RT>90%Trifluoroacetic acid
HCl in dioxane/water (4:1)85%Hydrochloric acid

Applications : Deprotection is a key step in synthesizing free amines for further acylation or alkylation .

Esterification of the Carboxylic Acid

The carboxylic acid can be converted to esters, often for improved bioavailability or as intermediates.

Reaction ConditionsYieldReagentsSource
Reaction with ethanol under H<sub>2</sub>SO<sub>4</sub> catalysis62%H<sub>2</sub>SO<sub>4</sub>, KOH
Chloro(ethoxy)methanole-mediated esterification in DCM at 0°C86%Triethylamine, chloro(ethoxy)methanole

Note : Esterification typically requires anhydrous conditions to prevent Boc cleavage .

Oxidation Reactions

The tetrahydroquinoline core can be oxidized to quinoline derivatives, altering electronic properties.

Reaction ConditionsProductYieldReagentsSource
KMnO<sub>4</sub> in acidic aqueous mediaQuinoline-5-carboxylic acid70%KMnO<sub>4</sub>
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Partially oxidized derivatives45–60%CrO<sub>3</sub>

Mechanism : Oxidation proceeds via radical intermediates or through sequential dehydrogenation .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at activated positions on the tetrahydroquinoline ring.

Reaction ConditionsPosition ModifiedYieldReagentsSource
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-755%HNO<sub>3</sub>
Bromination with Br<sub>2</sub>/FeBr<sub>3</sub>C-860%Br<sub>2</sub>

Regioselectivity : Substituents (e.g., Boc, COOH) direct EAS to electron-rich positions .

Scientific Research Applications

The compound features a tetrahydroquinoline core, which is a bicyclic structure known for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group, commonly utilized in organic synthesis to shield functional groups during chemical reactions.

Pharmaceutical Development

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has been studied for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for the modification of the tetrahydroquinoline framework to develop compounds with enhanced biological activity.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of tetrahydroquinoline exhibit antimicrobial properties. The Boc-protected form can be used to synthesize analogs that target bacterial enzymes, potentially leading to new antibiotics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the molecule.

Example Reactions:

  • Deprotection: Removal of the Boc group to yield free amine derivatives.
  • Coupling Reactions: The free amine can participate in coupling reactions to form more complex structures.

Recent studies have explored the biological activities of tetrahydroquinoline derivatives, including their effects on various biological pathways. The compound itself and its derivatives have shown promise in:

  • Anticancer Research: Compounds derived from tetrahydroquinolines have been investigated for their ability to inhibit tumor growth.
  • Neuroprotective Effects: Some studies suggest that these compounds may protect neuronal cells from oxidative stress.

Material Science

Beyond pharmaceuticals, the compound has applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the release of the free amine and carbon dioxide .

Comparison with Similar Compounds

Compound B : 2-[(tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

  • Key Differences: Substituents: 8-chloro and 1-methyl groups on the tetrahydroisoquinoline core. Backbone: Isoquinoline (vs. quinoline in Compound A), altering ring aromaticity and electronic properties.

Compound C : 2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Key Differences: Substituents: 5-methyl group and carboxylic acid at the 3-position. Molecular Formula: C₁₆H₂₁NO₄ (vs. C₁₅H₁₉NO₄ for Compound A, estimated).
  • Impact: The methyl group at the 5-position may stabilize the chair conformation of the tetrahydroisoquinoline ring, influencing solubility and crystallinity .

Compound D : 1-(tert-Butoxycarbonyl)-8-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • Key Differences :
    • Substituents: 8-fluoro group and carboxylic acid at the 4-position.

Physicochemical Properties

Property Compound A (Target) Compound B Compound C Compound D
Molecular Weight ~291.34 (estimated) 346.34 291.34 ~307.3 (estimated)
Melting Point Not reported Not reported 143.05°C Not reported
pKa (carboxylic acid) ~3.88 (predicted) Not reported 3.88±0.20 (predicted) ~4.1 (estimated)
Refractive Index 1.5500 (estimate) Not reported 1.5500 (estimate) Not reported

Key Observations :

  • Molecular Weight : Compound B’s higher molecular weight (346.34) is attributed to the chloro and methyl substituents.
  • Acidity : The pKa of Compound C (3.88) suggests moderate acidity, likely influenced by the proximity of the Boc group to the carboxylic acid. Fluorination in Compound D may slightly raise pKa due to inductive effects .
  • Thermal Stability : Compound C’s melting point (143.05°C) indicates higher crystallinity compared to other analogs, possibly due to the 5-methyl group enhancing packing efficiency .

Biological Activity

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS No. 1179622-21-9) is a compound that belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure and properties of this compound are as follows:

PropertyValue
Chemical FormulaC15H19NO4
Molecular Weight277.32 g/mol
AppearancePowder or crystals
IUPAC Name(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
PubChem CID40425216

Antimicrobial Activity

Tetrahydroquinolines have been reported to exhibit significant antimicrobial properties. For instance, related compounds have shown antibacterial and cytotoxic activities against various pathogens. The biological activity of tetrahydroquinoline derivatives often stems from their ability to interact with bacterial enzymes and cell membranes, leading to cell death or inhibition of growth .

Antihypertensive Effects

Research indicates that certain tetrahydroquinoline derivatives can lower blood pressure by inhibiting angiotensin II receptors (AT1). This mechanism involves non-competitive binding and slow dissociation from the receptor, which enhances their antihypertensive efficacy compared to traditional drugs like Losartan . The presence of specific functional groups at designated positions on the quinoline structure is crucial for maintaining this activity.

Anti-inflammatory Properties

Compounds within this class have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. For example, certain derivatives have shown the ability to block the activity of Lck kinase, which is involved in T-cell activation and inflammation . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. Studies indicate that it exhibits moderate free radical scavenging activity comparable to ascorbic acid. This property is beneficial for preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the presence of a carboxylic acid group significantly improved antimicrobial potency .

Case Study 2: Antihypertensive Mechanism

In a clinical trial assessing the antihypertensive effects of tetrahydroquinoline derivatives, participants treated with a specific derivative showed a significant reduction in systolic and diastolic blood pressure over a 12-week period. The study concluded that these compounds could serve as effective alternatives to existing antihypertensive medications due to their unique mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid to ensure chemical stability?

  • The compound should be stored in a tightly closed container in a dry, well-ventilated environment. Opened containers must be resealed carefully and kept upright to prevent leakage. Stability under recommended storage conditions is confirmed, with no hazardous reactions reported under normal handling .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Cross-referencing with PubChem data (e.g., CAS 928772-51-4) is advised for validation .

Q. What safety precautions should be followed during handling?

  • Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Ensure access to eyewash stations and safety showers. Work in well-ventilated areas, and avoid incompatible materials like strong acids or bases .

Q. How should accidental exposure (e.g., inhalation or skin contact) be managed?

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist.
  • Skin contact: Wash thoroughly with soap and water.
  • Eye contact: Rinse with water for ≥15 minutes.
  • Ingestion: Rinse mouth and consult a physician. Always refer to the SDS for compound-specific protocols .

Advanced Research Questions

Q. What synthetic routes are available for preparing derivatives of this compound?

  • The tert-butoxycarbonyl (Boc) group serves as a protective amine moiety. Derivatives can be synthesized via nucleophilic substitution, coupling reactions (e.g., amide bond formation), or multi-component reactions. Post-functionalization steps may require deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Q. How can computational modeling aid in predicting reactivity or interaction with biological targets?

  • Density functional theory (DFT) calculations can optimize molecular geometry and predict electronic properties. Molecular docking studies may identify potential binding sites in enzymes or receptors. Use software like Gaussian or AutoDock for simulations, validating results with experimental data (e.g., crystallography) .

Q. How should researchers address contradictions in safety data across different SDS sources?

  • Cross-reference multiple SDS entries (e.g., Combi-Blocks vs. Key Organics) and prioritize conservative measures. For example, while some SDS state "no known hazards," others recommend avoiding inhalation/contact. Conduct a risk assessment and consult institutional safety officers .

Q. What strategies are effective in resolving low yields during Boc-deprotection reactions?

  • Optimize reaction conditions (e.g., acid concentration, temperature, and time). Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Alternative deprotection agents (e.g., HCl/dioxane) may improve efficiency. Purity of starting material is critical .

Q. How can ecological risks be mitigated when disposing of this compound?

  • Follow hazardous waste disposal regulations. Neutralize acidic/basic residues before disposal. Use licensed waste management services for incineration or chemical treatment. Avoid environmental release due to unknown ecotoxicity .

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